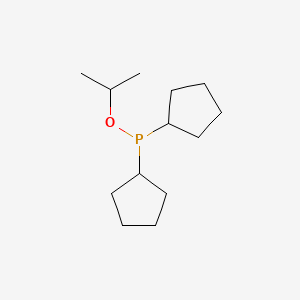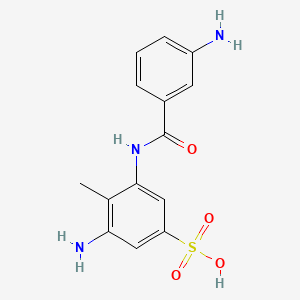
1,5-Bis(hydroxymethyl)biguanide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-bis-(Hydroxymethyl)biguanide monohydrochloride typically involves the reaction of biguanide with formaldehyde under acidic conditions. The reaction is carried out in the presence of hydrochloric acid, which acts as a catalyst and provides the chloride ion for the final product .
Industrial Production Methods
In industrial settings, the production of 1,5-bis-(Hydroxymethyl)biguanide monohydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the purity and yield of the product. The reaction mixture is typically heated to a specific temperature and maintained for a certain period to complete the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-bis-(Hydroxymethyl)biguanide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield amines .
Applications De Recherche Scientifique
1,5-bis-(Hydroxymethyl)biguanide monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound exhibits antimicrobial properties, making it useful in biological studies and applications.
Medicine: It is used in the formulation of antiseptics and disinfectants due to its ability to kill or inhibit the growth of microorganisms.
Mécanisme D'action
The mechanism of action of 1,5-bis-(Hydroxymethyl)biguanide monohydrochloride involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. It targets various molecular pathways within the microorganisms, inhibiting their growth and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorhexidine: Another biguanide compound with similar antimicrobial properties.
Polyhexamethylene biguanide: A polymeric biguanide used in similar applications.
Hexamidine: A related compound with antimicrobial activity.
Uniqueness
1,5-bis-(Hydroxymethyl)biguanide monohydrochloride is unique due to its specific structure, which provides a balance between hydrophilic and hydrophobic properties. This balance enhances its ability to interact with microbial cell membranes and exert its antimicrobial effects .
Propriétés
Numéro CAS |
68134-03-2 |
|---|---|
Formule moléculaire |
C4H12ClN5O2 |
Poids moléculaire |
197.62 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-1-[(E)-N'-(hydroxymethyl)carbamimidoyl]guanidine;hydrochloride |
InChI |
InChI=1S/C4H11N5O2.ClH/c5-3(7-1-10)9-4(6)8-2-11;/h10-11H,1-2H2,(H5,5,6,7,8,9);1H |
Clé InChI |
ZTVKYWJVZQMUMZ-UHFFFAOYSA-N |
SMILES isomérique |
C(O)/N=C(/N/C(=N/CO)/N)\N.Cl |
SMILES canonique |
C(N=C(N)NC(=NCO)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


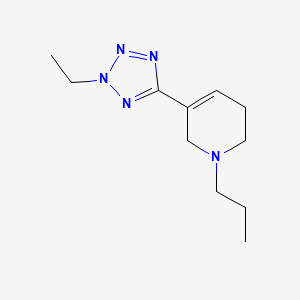
![5-[N-(1-benzylpiperidin-4-yl)-C-methylcarbonimidoyl]-6-hydroxy-1H-pyrimidine-2,4-dione](/img/structure/B13779675.png)
![Hexabutyl 2,2',2''-[(butylstannylidyne)tris(thio)]trisuccinate](/img/structure/B13779688.png)
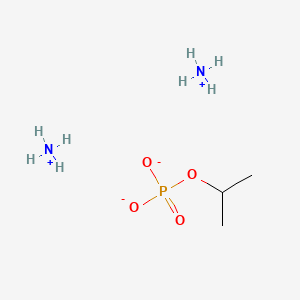
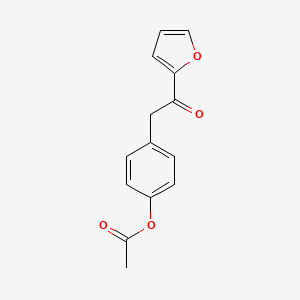
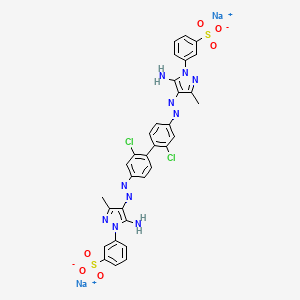
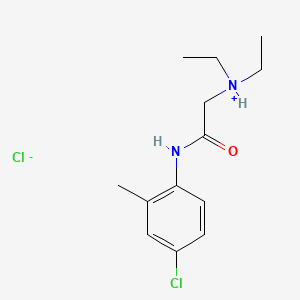
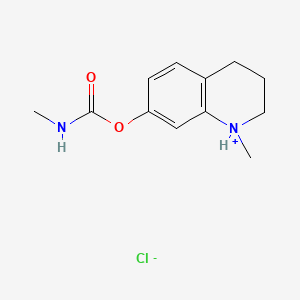
![4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13779729.png)
